molecular formula C6H5BrN4 B13140394 5-Bromoimidazo[1,2-a]pyrazin-3-amine

5-Bromoimidazo[1,2-a]pyrazin-3-amine

Cat. No.: B13140394
M. Wt: 213.03 g/mol
InChI Key: DOUQTRXPJHORAE-UHFFFAOYSA-N
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Description

5-Bromoimidazo[1,2-a]pyrazin-3-amine is a brominated heterocyclic compound serving as a versatile chemical intermediate in medicinal chemistry and drug discovery research. The imidazo[1,2-a]pyrazine scaffold is recognized for its significant pharmacological potential, particularly in the development of novel anticancer agents . Researchers utilize this amine-functionalized bromoarene primarily in cross-coupling reactions, such as Buchwald-Hartwig amination or Suzuki reactions, to generate diverse compound libraries for biological screening . Primary Research Applications This compound is chiefly investigated as a key precursor in synthesizing sophisticated molecules aimed at oncology research. Studies on analogous imidazo[1,2-a]pyrazine derivatives have demonstrated their utility in creating urea-based compounds that exhibit cytostatic activity against non-small cell lung cancer (NSCLC) cell lines . These novel molecules are designed to target and reactivate mutant P53 function, a pivotal tumor suppressor protein that is dysfunctional in over 50% of human cancers . The bromine atom at the 5-position provides a reactive site for further structural elaboration, enabling researchers to explore structure-activity relationships and optimize potency. Handling and Safety This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet prior to use and handle the compound with appropriate personal protective equipment in a well-ventilated laboratory setting.

Properties

Molecular Formula

C6H5BrN4

Molecular Weight

213.03 g/mol

IUPAC Name

5-bromoimidazo[1,2-a]pyrazin-3-amine

InChI

InChI=1S/C6H5BrN4/c7-4-1-9-3-6-10-2-5(8)11(4)6/h1-3H,8H2

InChI Key

DOUQTRXPJHORAE-UHFFFAOYSA-N

Canonical SMILES

C1=C(N2C(=CN=CC2=N1)Br)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromoimidazo[1,2-a]pyrazin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrazine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-Bromoimidazo[1,2-a]pyrazin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted imidazo[1,2-a]pyrazines with various functional groups.

    Oxidation Reactions: Products include nitro or nitroso derivatives.

    Reduction Reactions: Products include reduced amines or hydrazines

Scientific Research Applications

5-Bromoimidazo[1,2-a]pyrazin-3-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Bromoimidazo[1,2-a]pyrazin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the amine group play crucial roles in binding to these targets, leading to the modulation of biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .

Comparison with Similar Compounds

2-Phenylimidazo[1,2-a]pyrazin-3-amine Derivatives

  • N-(tert-Butyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine (1a) : Synthesized via GBB reactions, this derivative exhibits dual activity as a CDK9 inhibitor (IC₅₀ = 5.12–7.88 µM) and antiviral agent against influenza A . Its tert-butyl group enhances lipophilicity, improving membrane permeability.
  • N-Cyclohexyl-2-(4-nitrophenyl)imidazo[1,2-a]pyrazin-3-amine (10j) : A nitro-substituted analogue with a melting point of 154–156°C; the electron-withdrawing nitro group reduces basicity compared to brominated counterparts .

Halogenated Derivatives

  • 5-Chloroimidazo[1,2-a]pyrazin-3-amine : Similar in structure but less potent than the bromo analogue in PDE inhibition assays, highlighting bromine’s superior electronegativity for target engagement .
  • Ethyl 5-bromoimidazo[1,2-a]pyrazine-2-carboxylate (CAS 87597-27-1) : A carboxylate derivative with 95.03% purity, used as a synthetic precursor for further functionalization .

Physicochemical Properties

Compound Melting Point (°C) λmax (EtOH, nm) Solubility Reference
5-Bromoimidazo[1,2-a]pyrazin-3-amine Not reported Not reported Moderate in DMSO
2-(4-Aminophenyl)imidazo[1,2-a]pyrazin-3-amine 172–175 310 Low in water
N-tert-Butyl-2-(2,6-dichlorophenyl) derivative Not reported Not reported High in chloroform
  • Thermal Stability: Nitro-substituted derivatives (e.g., 10l) exhibit lower melting points (159–161°C) than amino-substituted analogues (178–181°C) due to reduced crystallinity .

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